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Compound of Interest

Compound Name: Boc-2,6-Dimethyl-D-Phenylalanine

Cat. No.: B14006466

Get Quote

In the landscape of peptide-based drug discovery and chemical biology, the use of non-

canonical amino acids is a critical strategy for engineering molecules with enhanced

therapeutic properties. Boc-2,6-Dimethyl-D-Phenylalanine is a premier example of such a

specialized building block. This guide serves as a technical resource for researchers and drug

development professionals, offering in-depth information on its molecular characteristics,

synthesis, and analytical validation.

The compound's structure is defined by three key features:

The D-Enantiomer: The use of a D-amino acid provides inherent resistance to degradation

by endogenous proteases, a common challenge in peptide drug development.

N-terminal Boc Group: The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of

modern organic synthesis, offering robust protection of the α-amino group under a wide

range of conditions while allowing for facile, selective removal under acidic conditions.[1]

2,6-Dimethyl Substitution: The two methyl groups on the phenyl ring introduce significant

steric hindrance. This modification is not merely an addition of bulk; it is a strategic design

element that restricts the rotational freedom (the χ1 dihedral angle) of the side chain. This
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conformational lock can be exploited to induce specific secondary structures (e.g., β-turns) in

a peptide backbone, leading to higher receptor affinity and selectivity.

This guide will elucidate the core properties of Boc-2,6-Dimethyl-D-Phenylalanine, providing

the foundational knowledge necessary for its effective application in complex synthetic

workflows.

Section 1: Core Molecular Profile and
Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of its

application in any synthetic or analytical protocol.

Molecular Identity and Weight
The molecular formula for Boc-2,6-Dimethyl-D-Phenylalanine is C₁₆H₂₃NO₄. Its molecular

weight is derived from the sum of the atomic weights of its constituent atoms.

Molecular Weight Calculation:

Carbon (C): 16 atoms × 12.011 u = 192.176 u

Hydrogen (H): 23 atoms × 1.008 u = 23.184 u

Nitrogen (N): 1 atom × 14.007 u = 14.007 u

Oxygen (O): 4 atoms × 15.999 u = 63.996 u

Total Molecular Weight = 293.363 g/mol

This value is consistent with that of its isomer, Boc-D-2,4-dimethylphenylalanine, which has an

identical molecular formula.[2]
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Identifier Value

IUPAC Name
(2R)-2-[(tert-butoxycarbonyl)amino]-3-(2,6-

dimethylphenyl)propanoic acid

Molecular Formula C₁₆H₂₃NO₄

Molecular Weight 293.36 g/mol

CAS Number Not broadly available; specific to manufacturer.

Physicochemical Properties
The physical properties of this compound are crucial for handling, storage, and reaction setup.

Property Description Rationale / Comparison

Appearance
White to off-white crystalline

powder.

Similar to other N-Boc

protected amino acids like

Boc-D-phenylalanine.[3][4]

Solubility

Soluble in polar organic

solvents (Methanol, Ethanol,

DMF, DMSO); insoluble in

water and petroleum ether.

The Boc group and dimethyl-

phenyl ring increase

lipophilicity compared to

unprotected D-phenylalanine.

[5]

Storage Store at 2-8°C.

Recommended to maintain

chemical stability and prevent

slow degradation over time.[5]

Section 2: Synthesis and Chemical Reactivity
The synthesis of Boc-2,6-Dimethyl-D-Phenylalanine is a multi-step process that leverages

modern organic chemistry techniques to build the sterically hindered side chain.

Synthetic Pathway
A plausible and efficient synthesis involves a palladium-catalyzed C-H dimethylation of a

suitable phenylalanine precursor, followed by N-terminal protection.[6] This state-of-the-art
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approach allows for the direct installation of the methyl groups onto the aromatic ring. An

alternative pathway could involve a Negishi coupling to construct the dimethylated phenyl ring

system prior to its attachment to the amino acid backbone.[7]

The final step in the synthesis is the well-established protection of the α-amino group using di-

tert-butyl dicarbonate (Boc₂O) under basic conditions.[1][8] This reaction proceeds via

nucleophilic attack of the amine on the Boc anhydride, yielding the stable N-Boc protected

product.[1]

Core Synthesis

Phenylalanine Precursor
(e.g., 4-amino-L-Phe)

Directed C-H
Dimethylation
(Pd-catalyzed)

[Ref: 10]
N-Boc Protection

(Boc₂O, Base)
Boc-2,6-Dimethyl-
D-Phenylalanine

[Ref: 5]
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General synthetic workflow for Boc-2,6-Dimethyl-D-Phenylalanine.

Chemical Reactivity
The reactivity is dominated by the Boc group. It is stable to basic and nucleophilic conditions

but is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in

dichloromethane (DCM).[1] This orthogonality is fundamental to its use in solid-phase peptide

synthesis (SPPS), where other protecting groups (e.g., on side chains) must remain intact.

Section 3: Analytical Characterization
Rigorous analytical characterization is mandatory to confirm the identity, purity, and structural

integrity of Boc-2,6-Dimethyl-D-Phenylalanine before its use in sensitive applications like

peptide synthesis.

Synthesized Product Purity Assessment
(RP-HPLC)

≥98% Purity? Identity Confirmation
(Mass Spectrometry)

Yes Structural Elucidation
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Self-validating analytical workflow for compound verification.

Protocol 1: High-Performance Liquid Chromatography
(HPLC) for Purity Analysis
Reverse-phase HPLC (RP-HPLC) is the standard method for assessing the purity of protected

amino acids.

Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm particle size).

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

Flow Rate: 1.0 mL/min.

Detection: UV absorbance at 210-220 nm.

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 1:1 mixture of Mobile

Phase A and B.

Analysis: Inject 10 µL of the sample solution. The purity is determined by integrating the area

of the product peak relative to the total area of all observed peaks. A purity of ≥98% is

typically required for use in peptide synthesis.[2]

Protocol 2: Mass Spectrometry (MS) for Molecular
Weight Confirmation
Electrospray ionization mass spectrometry (ESI-MS) provides direct confirmation of the

molecular weight.

Instrumentation: An ESI-MS system, often coupled with an LC system (LC-MS).

Ionization Mode: Can be run in both positive and negative ion modes.
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Sample Infusion: The sample, dissolved in a suitable solvent like methanol or acetonitrile, is

infused directly into the source.

Expected Ions:

Positive Mode [M+H]⁺: 293.36 + 1.01 = 294.37 m/z

Negative Mode [M-H]⁻: 293.36 - 1.01 = 292.35 m/z

Adducts: Sodium adducts [M+Na]⁺ at 316.35 m/z may also be observed.

Validation: The observation of the correct mass-to-charge ratio confirms the compound's

identity.

Protocol 3: Nuclear Magnetic Resonance (NMR)
Spectroscopy
NMR spectroscopy is the most powerful technique for unambiguous structural elucidation.

While experimental spectra for this specific compound are not widely published, the expected

chemical shifts can be reliably predicted based on the known spectra of Boc-D-phenylalanine

and the principles of aromatic substitution.[8][9]

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent

(e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal

standard (0 ppm).

Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400

MHz or higher). 2D experiments like COSY and HSQC can be used for definitive

assignments.

Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
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Proton(s)
Predicted Shift

(δ, ppm)
Multiplicity Integration Justification

Aromatic (Ar-H) 6.8 - 7.1 Multiplet 3H

The two ortho-

methyl groups

will shield the

aromatic protons,

shifting them

upfield from the

typical 7.2-7.4

ppm range of

unsubstituted

phenylalanine.

NH (Amide) ~5.0 Broad Singlet 1H

Typical range for

a Boc-protected

amine proton.

α-CH ~4.5 Multiplet 1H

Alpha-proton

adjacent to the

carbonyl and

Boc-amino

group.

β-CH₂ ~3.1 Multiplet 2H

Diastereotopic

protons of the

methylene group,

shifted slightly by

the bulky ortho-

substituents.

Phenyl-CH₃ ~2.3 Singlet 6H

Methyl groups

directly attached

to the aromatic

ring.

Boc-C(CH₃)₃ ~1.4 Singlet 9H Characteristic

singlet for the

nine equivalent

protons of the
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tert-butyl group.

[8]

Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

Carbon(s) Predicted Shift (δ, ppm) Justification

C=O (Carboxyl) ~175
Standard chemical shift for a

carboxylic acid carbon.

C=O (Boc) ~155
Carbonyl carbon of the

carbamate group.

Aromatic (Quaternary) 135-140

Includes the C1' and the two

methyl-substituted carbons

(C2', C6').

Aromatic (CH) 126-130
Aromatic carbons bearing a

proton.

Boc (Quaternary) ~80
Quaternary carbon of the tert-

butyl group.

α-CH ~55
Alpha-carbon of the amino

acid backbone.

β-CH₂ ~38 Beta-carbon of the side chain.

Phenyl-CH₃ ~20
Carbon of the methyl groups

on the phenyl ring.

Boc-C(CH₃)₃ ~28
The three equivalent methyl

carbons of the Boc group.

Section 4: Applications in Research and
Development
Boc-2,6-Dimethyl-D-Phenylalanine is not a general-purpose reagent but a specialized tool for

addressing specific challenges in medicinal chemistry.
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Constrained Peptides: Its primary application is in the synthesis of conformationally

constrained peptides. The steric bulk of the 2,6-dimethylphenyl group forces the peptide

backbone into specific orientations, which can be used to mimic the structure of a protein's

binding loop, leading to high-affinity ligands.[2]

Metabolic Stability: The D-configuration provides resistance to enzymatic cleavage.

Furthermore, the methyl groups can block sites of oxidative metabolism on the aromatic ring,

a common pathway for drug inactivation. This can significantly improve the in vivo half-life of

a peptide therapeutic.

Drug Discovery: It is used in the development of novel therapeutics, particularly enzyme

inhibitors and receptor agonists/antagonists, where precise positioning of the aromatic side

chain is crucial for biological activity.[3][7] It has been explored in the synthesis of opioid

modulators and other complex, biologically active molecules.[7][10]

Conclusion
Boc-2,6-Dimethyl-D-Phenylalanine represents a sophisticated chemical tool that empowers

scientists to exert precise control over peptide structure and function. Its unique combination of

a protease-resistant D-configuration, a sterically demanding side chain, and the versatile Boc

protecting group makes it an invaluable asset for the design of next-generation peptide

therapeutics. The robust synthetic and analytical protocols detailed in this guide provide a

framework for its reliable implementation, ensuring that its full potential can be harnessed in the

demanding fields of drug discovery and chemical research.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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